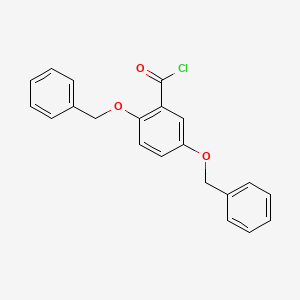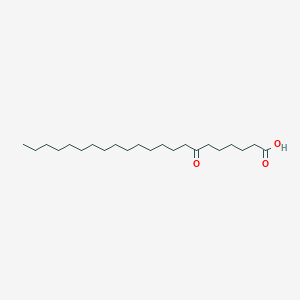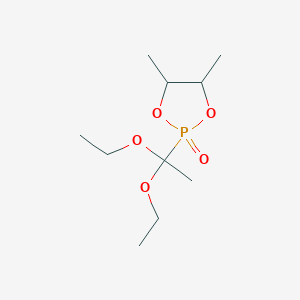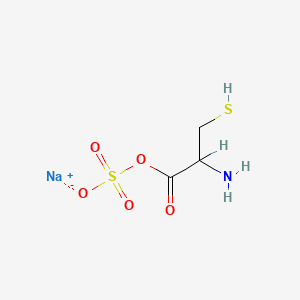
2,5-Bis(benzyloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(benzyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two benzyloxy groups attached to the benzene ring at the 2 and 5 positions, and a benzoyl chloride group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Bis(benzyloxy)benzoyl chloride can be synthesized through a multi-step process. One common method involves the initial formation of 2,5-dihydroxybenzoyl chloride, which is then subjected to benzylation. The benzylation process typically involves the reaction of 2,5-dihydroxybenzoyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(benzyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Oxidation: The benzyloxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(benzyloxy)benzoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(benzyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and derivatives. The benzyloxy groups can also participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler analogue with only one benzoyl chloride group.
2,5-Dihydroxybenzoyl Chloride: A precursor in the synthesis of 2,5-Bis(benzyloxy)benzoyl chloride.
2,5-Dibenzyloxybenzoic Acid: A related compound with carboxylic acid functionality instead of the benzoyl chloride group.
Uniqueness
This compound is unique due to the presence of two benzyloxy groups, which enhance its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from simpler benzoyl chlorides and related compounds, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
94880-44-1 |
|---|---|
Fórmula molecular |
C21H17ClO3 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
2,5-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H17ClO3/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clave InChI |
WASVICACHISMJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)



![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)


